molecular formula C13H15N3O3 B11279973 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

Cat. No.: B11279973
M. Wt: 261.28 g/mol
InChI Key: OKODESMMBXKMJA-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is a complex organic compound that features a furan ring, a pyridazinone core, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with isopropylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and pyridazinone moieties are likely involved in the binding interactions, while the acetamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbutanamide
  • 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
  • 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide

Uniqueness

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group in the acetamide moiety may enhance its lipophilicity and membrane permeability compared to similar compounds.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C13H15N3O3/c1-9(2)14-12(17)8-16-13(18)6-5-10(15-16)11-4-3-7-19-11/h3-7,9H,8H2,1-2H3,(H,14,17)

InChI Key

OKODESMMBXKMJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2

Origin of Product

United States

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